![molecular formula C5H8OS2 B1366924 1,4-Dithiepan-6-one CAS No. 34654-19-8](/img/structure/B1366924.png)
1,4-Dithiepan-6-one
Overview
Description
1,4-Dithiepan-6-one is a useful research chemical . It is a sulfur-containing cyclic heteroaromatic compound.
Molecular Structure Analysis
The molecular formula of 1,4-Dithiepan-6-one is C5H8OS2 . It has a molecular weight of 148.25 g/mol . The InChI code for 1,4-Dithiepan-6-one is 1S/C5H8OS2/c6-5-3-7-1-2-8-4-5/h1-4H2 .
Chemical Reactions Analysis
1,4-Dithiepan-6-one 1-oxide exists in solution as an equilibrium involving two different twist-chair conformations, which contrasts with its conformational behavior in the solid state . The S-FEO bond in 1,4-dithiepan-6-one 1-oxide and in its 5,5-dimethyl analogue exhibit a preference for the pseudoaxial site .
Physical And Chemical Properties Analysis
1,4-Dithiepan-6-one has a molecular weight of 148.3 g/mol . It has a topological polar surface area of 67.7 Ų . The compound has a complexity of 82.4 .
Scientific Research Applications
1,4-Dithiepan-6-one: Scientific Research Applications: 1,4-Dithiepan-6-one is a chemical compound with potential applications in various fields of scientific research. Below are some unique applications based on its chemical properties and reactivity:
Synthesis of Carbon-Carbon Bonds
1,4-Dithiepan-6-one can be used as a building block in organic synthesis, particularly for the construction of carbon-carbon bonds. Its reactivity allows for controlled synthesis processes, which is crucial in developing complex organic molecules .
Pharmaceutical Research
Due to its structural characteristics, 1,4-Dithiepan-6-one may be explored for the synthesis of pharmaceuticals. Its derivatives could potentially serve as intermediates in drug development .
Material Science
The compound’s unique properties might make it suitable for creating materials with specific desired characteristics, such as enhanced durability or conductivity .
Catalysis
In catalysis, 1,4-Dithiepan-6-one derivatives could be investigated for their ability to facilitate or speed up chemical reactions, which is essential in industrial chemistry .
Agricultural Chemistry
There’s potential for 1,4-Dithiepan-6-one to be used in the development of agrochemicals, such as pesticides or fertilizers, to improve crop yield and protection .
Environmental Science
Research may explore the use of 1,4-Dithiepan-6-one in environmental applications, such as in the removal of pollutants or in waste management strategies .
properties
IUPAC Name |
1,4-dithiepan-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8OS2/c6-5-3-7-1-2-8-4-5/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOFHPFBUIVDOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(=O)CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10484357 | |
Record name | 1,4-dithiepan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10484357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
34654-19-8 | |
Record name | 1,4-dithiepan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10484357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key conformational characteristics of 1,4-dithiepan-6-one and its derivatives in solution?
A1: [] 1H NMR spectroscopy reveals that 1,4-dithiepan-6-one and its derivatives primarily adopt twist-chair conformations in solution. Notably, 1,4-dithiepan-6-one 1-oxide exhibits an equilibrium between two distinct twist-chair conformers. This finding contrasts with its solid-state conformation, highlighting the impact of environmental factors on molecular shape. The preferred twist-chair conformation for other derivatives varies depending on the specific substituents present on the ring. Interestingly, the S=O bond in both 1,4-dithiepan-6-one 1-oxide and its 5,5-dimethyl analog exhibits a preference for the pseudoaxial position.
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